m-PEG4-phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-PEG4-phosphonic acid is a PEG-based PROTAC linker . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .
Synthesis Analysis
M-PEG4-phosphonic acid can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecular formula of m-PEG4-phosphonic acid is C9H21O7P . It has a molecular weight of 272.23 g/mol . The structure features two hydroxy moieties, one P=O double bond, and one P–C bond .Chemical Reactions Analysis
M-PEG4-phosphonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The reaction of H3PO4 with active radicals is thermodynamically favorable, proving that ABC dry powder extinguishes fire mainly relies on chemical inhibition on H and OH radicals .Physical And Chemical Properties Analysis
M-PEG4-phosphonic acid has a molecular weight of 272.23 g/mol . It has a topological polar surface area of 94.4 Ų and a complexity of 206 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .Scientific Research Applications
1. Nanoparticle Functionalization and Stabilization
m-PEG4-phosphonic acid has been utilized in the functionalization and stabilization of nanoparticles. For example, phosphonic acid-terminated poly(ethylene glycol) (PEG) has been synthesized and used in preparing stable, water-dispersible multifunctional upconverting luminescent nanohybrids (Kurowska et al., 2022). Additionally, PEG-based copolymers containing multiple phosphonic acid groups have been developed to provide colloidal stability to metal oxide nanoparticles, with applications in nanomaterials and nanomedicine (Berret & Graillot, 2022).
2. Biomedical Applications
In biomedical applications, m-PEG4-phosphonic acid derivatives have been used for enhancing the properties of nanoparticles. For instance, PEG-conjugated iron oxide nanoparticles with phosphonic acid-terminated PEG showed enhanced colloidal stability and protein resistance, making them suitable for drug delivery (Cao et al., 2018). Another study demonstrated the use of phosphonic acid PEG copolymers for coating iron oxide nanocrystals, enhancing their pharmacokinetics and stability in magnetic resonance imaging (MRI) (Ramniceanu et al., 2016).
3. Surface Modification and Coating
m-PEG4-phosphonic acid has been applied in surface modification and coating. For example, phosphonic acid terminated PEG oligomers were used to functionalize cerium oxide nanoparticles, resulting in suspensions that are stable and redispersible in various solvents, with potential applications in polymer surface modification and solid-stabilized emulsions (Qi et al., 2012).
Safety And Hazards
Future Directions
properties
CAS RN |
750541-89-0 |
---|---|
Product Name |
m-PEG4-phosphonic acid |
Molecular Formula |
C9H21O7P |
Molecular Weight |
272.23 |
IUPAC Name |
(2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid |
InChI |
InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12) |
InChI Key |
QCYYJJNJMLEPMA-UHFFFAOYSA-N |
SMILES |
O=P(O)(O)CCOCCOCCOCCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
m-PEG4-phosphonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.